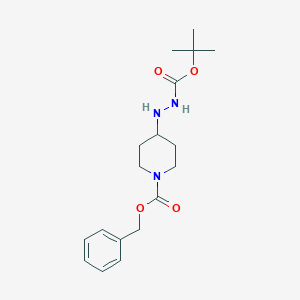

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate

Descripción general

Descripción

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H27N3O4 and a molecular weight of 349.43 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl hydrazine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for:

- Anticancer Agents : Research indicates that hydrazine derivatives may exhibit cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.

- Antimicrobial Activity : Compounds containing hydrazine moieties have shown promise in exhibiting antimicrobial properties, which can be explored further.

Drug Development

The compound serves as an intermediate in the synthesis of more complex molecules aimed at treating various diseases. Its ability to form stable derivatives makes it valuable in drug discovery processes.

Biochemical Research

Due to its structural features, this compound can be utilized in biochemical assays to study enzyme interactions, particularly those involving hydrazine-based substrates.

Case Study 1: Anticancer Activity

A study investigated the effects of hydrazine derivatives on human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity, leading to apoptosis in cancer cells . This suggests that further development could lead to effective anticancer drugs.

Case Study 2: Antimicrobial Properties

Research conducted on various hydrazine derivatives revealed that they possess antimicrobial activity against multiple bacterial strains. This compound was included in this study, showing promising results that warrant further investigation into its mechanism of action and efficacy .

Mecanismo De Acción

The mechanism of action of Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Benzyl 4-(2-(tert-butoxycarbonyl)hydrazino)piperidine-1-carboxylate

- 4-[2-(tert-butoxycarbonyl)hydrazino]-1-piperidinecarboxylic acid benzyl ester

Uniqueness

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a hydrazinyl group and a tert-butoxycarbonyl protecting group. These features confer distinct reactivity and stability, making it valuable in various synthetic and research applications .

Actividad Biológica

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate (CAS Number: 280111-50-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H27N3O4, with a molecular weight of 349.43 g/mol. The compound features a piperidine ring substituted with a benzyl ester and a tert-butoxycarbonyl hydrazine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H27N3O4 |

| Molecular Weight | 349.43 g/mol |

| CAS Number | 280111-50-4 |

| Purity | ≥97% |

| Physical State | Solid |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. One common method includes the reaction of piperidine-1-carboxylic acid with benzyl chloroformate and tert-butoxycarbonyl hydrazine in the presence of suitable solvents such as dichloromethane (DCM) and trifluoroacetic acid (TFA) . The overall yield can vary based on the conditions but has been reported as high as 96% under optimized conditions .

Research indicates that compounds similar to this compound may exhibit neuropharmacological effects, potentially acting as antagonists at NMDA receptors, which are implicated in various neurological disorders . This mechanism suggests potential applications in treating conditions like neurodegeneration, anxiety disorders, and other psychiatric conditions.

Pharmacological Studies

- Neuroprotective Effects : In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-Anxiety Properties : Animal models have demonstrated that the compound may reduce anxiety-like behaviors, potentially through modulation of neurotransmitter systems involved in anxiety regulation .

- Antidepressant Activity : Some studies suggest that this class of compounds may possess antidepressant properties, possibly by enhancing serotonergic transmission .

Study on Neuroprotection

A study conducted by Zornza et al. (2003) evaluated the neuroprotective effects of hydrazine derivatives on cultured neurons exposed to glutamate toxicity. The results indicated that this compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Anxiety Reduction

In another study focused on anxiety models in rodents, the administration of this compound resulted in significant reductions in anxiety-like behaviors measured by the elevated plus maze test. The findings support its potential utility in treating anxiety disorders .

Propiedades

IUPAC Name |

benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCELIGHSCQKNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468822 | |

| Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280111-50-4 | |

| Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.